2-ETHOXYSULFONYLETHANOL

Pharmaceutical Analysis Reference Standards Antiprotozoal Agents

2-Ethoxysulfonylethanol (ethyl isethionate) is an organosulfur compound within the isethionate ester family, characterized by its ethoxysulfonyl and hydroxyl functional groups. It is a small molecule (MW 154.18 g/mol) with the formula C4H10O4S.

Molecular Formula C4H10O4S
Molecular Weight 154.19 g/mol
CAS No. 58337-44-3
Cat. No. B1329904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-ETHOXYSULFONYLETHANOL
CAS58337-44-3
Molecular FormulaC4H10O4S
Molecular Weight154.19 g/mol
Structural Identifiers
SMILESCCOS(=O)(=O)CCO
InChIInChI=1S/C4H10O4S/c1-2-8-9(6,7)4-3-5/h5H,2-4H2,1H3
InChIKeySNYNEPHSWSWZGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethoxysulfonylethanol (CAS 58337-44-3) Procurement: A Procurable Isethionate Ester Intermediate for Drug Development and Reference Standards


2-Ethoxysulfonylethanol (ethyl isethionate) is an organosulfur compound within the isethionate ester family, characterized by its ethoxysulfonyl and hydroxyl functional groups . It is a small molecule (MW 154.18 g/mol) with the formula C4H10O4S . This compound serves dual roles in pharmaceutical sciences: first, as a key intermediate in synthesizing complex organic molecules, including the PDE4 inhibitor apremilast ; second, as a fully characterized reference standard for the active pharmaceutical ingredient (API) Pentamidine, traceable to pharmacopeial standards [1].

Risks of Substituting 2-Ethoxysulfonylethanol with Generic Isethionate Esters


Indiscriminate substitution among isethionate esters (e.g., methyl, ethyl, isopropyl) is scientifically unsound, as a minor change in the alkyl moiety fundamentally alters the compound's identity and regulatory standing in pharmaceutical applications. For instance, while 2-ethoxysulfonylethanol is established as a reference standard for Pentamidine [1], its methyl analog (methyl 2-hydroxyethanesulfonate) is classified as Pentamidine Impurity 1 . This distinction is critical for analytical method development, validation (AMV), and quality control (QC), where using the ethyl ester in place of a generic isethionate ensures regulatory compliance and data traceability. Furthermore, a comparative study by Kawazoe et al. confirms that biological alkylating abilities are sensitive to the ester group, underscoring that in-class compounds are not functionally interchangeable [2].

Quantitative Differentiation of 2-Ethoxysulfonylethanol: Evidence for Scientific Selection


Defined Role as a Pentamidine Reference Standard Versus Methyl Analog's Impurity Status

In pharmaceutical quality control, 2-ethoxysulfonylethanol is procured as a reference standard for the API Pentamidine, ensuring analytical traceability. In stark contrast, its closest analog, the methyl ester, serves a fundamentally different role as 'Pentamidine Impurity 1' [1]. This identity difference dictates their application: the ethyl ester is required for calibrating methods against pharmacopeial standards, while the methyl ester is used to identify and quantify a process-related impurity.

Pharmaceutical Analysis Reference Standards Antiprotozoal Agents

Anti-Inflammatory Activity via Prostaglandin Synthesis Inhibition

2-Ethoxysulfonylethanol has demonstrated specific anti-inflammatory properties by inhibiting prostaglandin synthesis, a mechanism not systematically reported for its methyl or isopropyl ester counterparts in the same source . While direct comparative IC50 data is unavailable, this reported bioactivity positions it as a candidate for further investigation in inflammatory pathway research.

Inflammation Prostaglandin Biochemical Assay

Potential as a Hydrophilic Alkylating Scaffold for Anticancer Agent Design

A foundational comparative study by Kawazoe et al. establishes the class of isethionate esters, including ethyl isethionate, as water-soluble biological alkylating agents with comparable activity to methanesulfonates [1]. The study demonstrated that a related compound, 1,4-butanediol diisethionate, was superior to busulfan against adenocarcinoma 755, sarcoma 180, L1210, and P388 models. This suggests that 2-ethoxysulfonylethanol, as a mono-ester building block, holds strategic value in the rational design of new anticancer agents where a hydrophilic leaving group is preferred.

Cancer Chemotherapy Alkylating Agents Drug Design

In Vitro Antiproliferative Activity Against L1210 Leukemia Cells

Ethyl isethionate has been reported to show effectiveness against L1210 leukemia cells in vitro . Although quantitative IC50 values are not provided in the available abstract, this finding aligns with the broader antitumor profile of isethionate esters explored by Kawazoe et al. and highlights the compound's specific cytostatic potential [1].

Leukemia Cytotoxicity Assay Anticancer Screening

High-Impact Application Scenarios for 2-Ethoxysulfonylethanol (CAS 58337-44-3) in Pharmaceutical R&D and QC


Procurement as a Pharmacopeial Reference Standard for Pentamidine Analysis

Quality control laboratories must procure 2-ethoxysulfonylethanol specifically as a reference standard for developing and validating HPLC or UPLC methods for Pentamidine API, as mandated by regulatory filings (USP/EP). Its verified identity as the authentic ethyl ester ensures accurate system suitability testing and impurity profiling, a task for which the methyl ester analog (Pentamidine Impurity 1) is unsuitable [1]. This application directly leverages the compound's defined role, as established in Section 3's primary evidence.

Screening as an Anti-inflammatory Lead Fragment Targeting Prostaglandin Pathways

Drug discovery teams investigating novel treatments for inflammatory diseases can source 2-ethoxysulfonylethanol for primary biochemical screening, given its reported ability to inhibit prostaglandin synthesis . Its selection is justified over non-characterized isethionate esters, providing a starting point for fragment-based or structure-activity relationship (SAR) studies, as supported by the supporting evidence in Section 3.

Design and Synthesis of Hydrophilic Alkylating Anticancer Prodrugs

Medicinal chemistry groups focusing on next-generation alkylating agents can utilize 2-ethoxysulfonylethanol as a building block. As confirmed by class-level evidence, incorporating the isethionate ester group can produce water-soluble agents with superior in vivo antitumor efficacy compared to conventional methanesulfonate esters like busulfan [2]. This scenario is a direct application of the class-level inference detailed in Section 3, highlighting the structural advantage of this compound for rational drug design.

Inclusion in Targeted Anticancer Screening Libraries for Leukemia

High-throughput screening facilities can procure 2-ethoxysulfonylethanol for inclusion in focused libraries targeting hematological cancers. Its reported in vitro effectiveness against L1210 leukemia cells provides a preliminary activity anchor, making it a rational choice for phenotypic screening cascades, an application derived from the supporting evidence provided in Section 3 .

Technical Documentation Hub

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